VLX600: An In-Depth Technical Guide on its Iron Chelation Properties and Anti-Cancer Mechanisms
VLX600: An In-Depth Technical Guide on its Iron Chelation Properties and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel anti-cancer agent characterized by its potent iron chelation properties. This document provides a comprehensive technical overview of the core mechanisms of VLX600, focusing on its ability to interfere with intracellular iron metabolism. This interference leads to a cascade of events including the inhibition of mitochondrial respiration, stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), and induction of tumor cell death. This guide consolidates quantitative data on its efficacy, details key experimental methodologies, and visualizes the intricate signaling pathways affected by VLX600. The information presented herein is intended to support further research and development of VLX600 and other iron-chelating compounds in oncology.
Introduction
Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon known as "iron addiction." This dependency is due to the critical role of iron in various cellular processes essential for tumor growth and proliferation, including DNA synthesis, cellular respiration, and metabolic adaptation. Consequently, targeting iron metabolism has emerged as a promising therapeutic strategy in oncology. VLX600 is a small molecule that has been identified as a potent iron chelator with significant anti-tumor activity.[1][2] It was designed to exploit the iron dependency of cancer cells, leading to selective cytotoxicity in the tumor microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer models, and it has undergone a Phase I clinical trial in patients with advanced solid tumors.[3][4] This technical guide delves into the fundamental iron chelation properties of VLX600 and the subsequent molecular mechanisms that contribute to its anti-cancer effects.
Iron Chelation Properties of VLX600
VLX600 is a triazinoindolyl-hydrazone that functions as a tridentate (N,N,N) ligand, enabling it to bind to metal ions. Its interaction with iron is central to its mechanism of action.
Metal Binding Affinity and Specificity
Studies have shown that VLX600 forms complexes with several essential metal ions. The order of its binding affinity at a physiological pH of 7.4 has been determined to be: Cu(II) > Fe(II) > Zn(II).[2][5] Notably, cyclic voltammetry has revealed a strong preference for the ferrous (Fe(II)) state of iron over the ferric (Fe(III)) state.[2][5] This preference is significant as Fe(II) is a critical cofactor for numerous intracellular enzymes involved in processes that are often dysregulated in cancer.
Spectroscopic Analysis of Iron Complexation
The interaction between VLX600 and iron has been characterized using UV-visible spectrophotometry. The formation of a VLX600-iron complex results in a shift in the absorbance spectrum, which can be monitored to study the kinetics and stoichiometry of the binding reaction.[6][7]
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic effects of VLX600 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various tumor types.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.039 |
| CH1/PA-1 | Ovarian Teratocarcinoma | 0.14 |
| SW480 | Colon Adenocarcinoma | 0.21 |
| Colo205 | Colon Adenocarcinoma | 0.23 |
| Colo320 | Colon Adenocarcinoma | 0.51 |
| MCF-7 | Breast Adenocarcinoma | 0.18 |
| IMR-32 | Neuroblastoma | ~0.4 |
| Sk-N-BE(2) | Neuroblastoma | ~0.4 |
Table 1: In Vitro Cytotoxicity of VLX600 in various human cancer cell lines.[2][5] The IC50 values for neuroblastoma cell lines are approximate values as reported in the literature.[8]
Experimental Protocols
UV-Visible Spectrophotometry for Iron Chelation
This protocol outlines the method to characterize the interaction between VLX600 and iron (II/III) ions.
Objective: To determine the formation and stoichiometry of the VLX600-iron complex.
Materials:
-
VLX600
-
FeCl2 or FeCl3 solution of known concentration
-
Buffer solution (e.g., 30% (v/v) DMSO/H2O at pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of VLX600 in a suitable solvent (e.g., DMSO).
-
Prepare a series of solutions with a constant concentration of VLX600 and varying concentrations of the iron salt in the buffer solution.
-
Incubate the solutions for a specified time to allow for complex formation.
-
Measure the absorbance spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).
-
The formation of the VLX600-iron complex is indicated by changes in the absorbance spectrum, such as the appearance of new peaks or shifts in existing peaks. For the Fe(II)-VLX600 complex, a new band appears around 580 nm.[1]
-
Analyze the data to determine the stoichiometry of the complex and the binding affinity.
MTT Assay for Cytotoxicity
This protocol describes a common method to assess the cytotoxic effects of VLX600 on cancer cell lines.
Objective: To determine the IC50 value of VLX600.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
VLX600
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of VLX600 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of VLX600. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11]
Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration
This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of VLX600 on mitochondrial respiration.
Objective: To assess the impact of VLX600 on the oxygen consumption rate (OCR) and key parameters of mitochondrial function.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)
-
VLX600
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Seahorse XF Analyzer
Procedure:
-
Seed the cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with VLX600 and the mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, followed by sequential injections of VLX600, oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.
-
Analyze the data to determine the effect of VLX600 on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13][14][15]
Signaling Pathways and Mechanisms of Action
The iron chelation activity of VLX600 triggers a series of downstream effects that contribute to its anti-cancer properties.
Inhibition of Mitochondrial Respiration
Iron is an essential component of the iron-sulfur clusters and heme groups within the electron transport chain (ETC) complexes in mitochondria. By chelating intracellular iron, VLX600 disrupts the function of these complexes, leading to the inhibition of mitochondrial respiration.[7][8] Specifically, VLX600 has been reported to inhibit complexes I, II, and IV of the ETC.[8] This disruption of oxidative phosphorylation (OXPHOS) leads to a bioenergetic catastrophe in cancer cells, particularly those in the nutrient-deprived and hypoxic core of solid tumors, which are highly dependent on mitochondrial function.[1]
Caption: VLX600-mediated inhibition of mitochondrial respiration.
Stabilization of HIF-1α
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent. This hydroxylation targets HIF-1α for proteasomal degradation. By chelating the iron required for PHD activity, VLX600 inhibits the degradation of HIF-1α, leading to its stabilization even under normoxic conditions.[1][4][16] The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and other adaptive responses. While this can be a survival mechanism for some cells, in the context of the bioenergetic crisis induced by VLX600, the shift to glycolysis may not be sufficient to meet the energy demands of cancer cells, contributing to cell death.
Caption: VLX600-induced stabilization of HIF-1α.
Potential Role in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[17][18] While direct studies on VLX600 and ferroptosis are limited, its role as an iron chelator suggests a potential link. By modulating intracellular iron availability, VLX600 could influence the processes that lead to lipid peroxidation. Iron is a catalyst in the Fenton reaction, which generates highly reactive hydroxyl radicals that can initiate lipid peroxidation. The chelation of iron by VLX600 could, in theory, inhibit ferroptosis by reducing the pool of catalytically active iron. However, the complex interplay between iron homeostasis and ferroptosis means that the precise effect of VLX600 on this pathway requires further investigation. It is also possible that under certain conditions, the disruption of iron-containing antioxidant enzymes by VLX600 could sensitize cells to ferroptosis.
Caption: Potential interplay of VLX600 with the ferroptosis pathway.
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is an iron-dependent enzyme that is essential for DNA synthesis and repair by converting ribonucleotides to deoxyribonucleotides. The activity of RNR is a rate-limiting step in DNA replication. Iron chelators have been shown to inhibit RNR activity by depriving the enzyme of its essential iron cofactor.[19][20][21] Although direct enzymatic assays with VLX600 and purified RNR are not widely reported, its iron-chelating properties strongly suggest that it would inhibit RNR, thereby contributing to its anti-proliferative effects.
Caption: Proposed inhibition of Ribonucleotide Reductase by VLX600.
Clinical Development
VLX600 entered a Phase I clinical trial (NCT02222363) to evaluate its safety and tolerability in patients with refractory advanced solid tumors.[4][5] The study was an open-label, dose-escalation trial where VLX600 was administered intravenously.[4] The trial was terminated early due to slow recruitment.[3] The results showed that VLX600 was reasonably well tolerated, with the most common drug-related adverse events being fatigue, nausea, and constipation.[3] No maximum tolerated dose (MTD) was identified.[3] While no objective responses were observed, stable disease was noted in some patients.[3]
Conclusion
VLX600 represents a promising class of anti-cancer agents that target the metabolic vulnerability of tumors by chelating intracellular iron. Its multifaceted mechanism of action, including the inhibition of mitochondrial respiration and the stabilization of HIF-1α, underscores the potential of this therapeutic strategy. The data and protocols presented in this technical guide provide a foundation for further investigation into the full therapeutic potential of VLX600 and the development of next-generation iron chelators for cancer therapy. Future research should focus on elucidating its precise role in ferroptosis, conducting detailed enzymatic studies with key iron-dependent proteins, and exploring combination therapies to enhance its anti-tumor efficacy.
References
- 1. Differential in vitro and cellular effects of iron chelators for hypoxia inducible factor hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Chelators in the Management of Autoimmune-Induced Alopecia: A Focus on Hypoxia-Inducible Factor 1 Modulation and Hair Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. protocols.io [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [academiccommons.columbia.edu]
- 19. Alterations of ribonucleotide reductase activity following induction of the nitrite-generating pathway in adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 21. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
